Technical Whitepaper: 5-Bromo-4-nitrothiophene-2-sulfonyl Chloride
Technical Whitepaper: 5-Bromo-4-nitrothiophene-2-sulfonyl Chloride
The following technical guide details the chemical properties, synthesis, and reactivity of 5-Bromo-4-nitrothiophene-2-sulfonyl chloride , a highly functionalized heterocyclic building block used in medicinal chemistry.
Core Scaffold for Fragment-Based Drug Discovery & Heterocyclic Synthesis[1]
Executive Summary
5-Bromo-4-nitrothiophene-2-sulfonyl chloride (CAS: 58457-24-2) is a densely functionalized thiophene derivative characterized by three distinct reactive centers: an electrophilic sulfonyl chloride, a nucleophile-labile bromide (activated by the adjacent nitro group), and a reducible nitro group.[1] This "tri-functional" nature makes it a privileged scaffold in drug discovery, particularly for synthesizing sulfonamide-based antimicrobials, matrix metalloproteinase (MMP) inhibitors, and antitumor agents.
This guide outlines the physicochemical profile, validated synthetic routes, and a logic-gated reactivity map for researchers utilizing this compound in lead optimization.
Chemical Profile & Physical Properties[3][4][5]
| Property | Data |
| Chemical Name | 5-Bromo-4-nitrothiophene-2-sulfonyl chloride |
| CAS Number | 58457-24-2 |
| Molecular Formula | C₄HBrClNO₄S₂ |
| Molecular Weight | 306.54 g/mol |
| Appearance | Light yellow to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, EtOAc; Hydrolyzes in water |
| Stability | Moisture sensitive (hydrolyzes to sulfonic acid); Light sensitive |
| Storage | Inert atmosphere (Argon/Nitrogen), < -20°C, Dark |
Structural Insight: The molecule features a thiophene ring substituted at the 2, 4, and 5 positions.
-
Position 2 (Sulfonyl Chloride): Highly reactive electrophile for sulfonamide formation.
-
Position 4 (Nitro): Electron-withdrawing group (EWG) that activates the adjacent C5-Bromine bond.
-
Position 5 (Bromine): A "hot" halide susceptible to Nucleophilic Aromatic Substitution (
) due to the ortho-like effect of the C4-nitro group.
Synthetic Routes
The synthesis of 5-bromo-4-nitrothiophene-2-sulfonyl chloride typically follows a sequential functionalization of the thiophene core. The most cited industrial route involves the nitration of the pre-formed sulfonyl chloride derivative.
Primary Synthetic Pathway
Precursor: 5-Bromothiophene-2-sulfonyl chloride (CAS: 55854-46-1).[2]
-
Chlorosulfonation: Reaction of 2-bromothiophene with chlorosulfonic acid (
) introduces the sulfonyl chloride group at the C5 position (which is the C2 position relative to sulfur in standard nomenclature, para to the bromine).-
Reagent: Chlorosulfonic acid (excess).
-
Conditions:
, followed by quench on ice.
-
-
Nitration (Critical Step): The sulfonyl chloride is subjected to nitration. The directing effects of the bromine (ortho/para director, but deactivated) and the sulfonyl group (meta director) direct the incoming nitro group to the C4 position.
-
Reagents: Fuming Nitric Acid (
), concentrated Sulfuric Acid ( ). -
Mechanism:[3] Electrophilic Aromatic Substitution (
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Note: The sulfonyl chloride moiety is remarkably stable to standard mixed-acid nitration conditions, provided the temperature is controlled to prevent hydrolysis.
-
Reactivity & Functionalization Map
The utility of this scaffold lies in its chemoselectivity . Researchers can sequentially manipulate the three functional groups by exploiting their differing reactivities.
Reactivity Logic Flow
-
First Tier (Fastest): Sulfonylation. The sulfonyl chloride reacts with amines/alcohols immediately.
-
Second Tier (Intermediate): Nucleophilic Aromatic Substitution (
). The C5-Bromine is displaced by nucleophiles (amines, thiols) upon heating, driven by the C4-Nitro activation. -
Third Tier (Slowest/Catalytic): Nitro reduction or Palladium-catalyzed coupling (if Br is preserved).
Experimental Protocols
Protocol A: General Sulfonamide Formation
Targeting the Sulfonyl Chloride (C2)
This reaction must be performed first. The sulfonyl chloride is too reactive to survive
Reagents:
-
Substrate: 5-Bromo-4-nitrothiophene-2-sulfonyl chloride (1.0 equiv)[1]
-
Amine: Primary or Secondary amine (1.1 equiv)
-
Base: Triethylamine (
) or DIPEA (1.5 equiv) -
Solvent: Anhydrous Dichloromethane (DCM) or THF
Procedure:
-
Dissolve the amine and base in anhydrous DCM under an inert atmosphere (
). -
Cool the solution to
. -
Add the sulfonyl chloride (dissolved in minimal DCM) dropwise over 15 minutes. Exotherm warning.
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitor: TLC or LC-MS (Shift from Sulfonyl Cl mass to Sulfonamide mass).
-
Workup: Dilute with DCM, wash with 1M HCl (to remove excess amine/base), then Brine. Dry over
.
Protocol B: Nucleophilic Aromatic Substitution ( )
Targeting the Activated Bromide (C5)
Once the sulfonamide is formed, the C5-Bromine is activated by the C4-Nitro group. This allows for the introduction of diverse amines or thiols without using transition metal catalysts.
Reagents:
-
Substrate: Sulfonamide derivative (from Protocol A)
-
Nucleophile: Cyclic amine (e.g., morpholine, piperazine) or Thiol
-
Solvent: Acetonitrile (
) or DMF -
Base:
(2.0 equiv)
Procedure:
-
Dissolve the substrate in MeCN.
-
Add the nucleophile (1.2 – 2.0 equiv) and
. -
Heat to
for 4–12 hours. -
Mechanism: The nucleophile attacks C5, forming a Meisenheimer-like complex stabilized by the C4-nitro group, followed by the expulsion of Bromide.
-
Note: If the nucleophile is valuable, use 1.0 equiv and careful monitoring.
Medicinal Chemistry Applications
This scaffold is a "privileged structure" in the design of:
-
Antimicrobials: Thiophene sulfonamides act as bioisosteres to benzene sulfonamides (sulfa drugs), often showing improved potency against resistant strains (e.g., MRSA).
-
MMP Inhibitors: The sulfonamide group binds to the Zinc ion in the active site of Matrix Metalloproteinases, while the C5/C4 substituents fit into the
specificity pocket. -
Fragment-Based Design: The low molecular weight (306.5 Da) and high polarity allow it to serve as a core fragment that can be "grown" in three directions (Sulfonamide, C5-Substitution, C4-Amine).
Handling & Safety Data
Signal Word: DANGER
-
Hazard Statements:
-
Precautionary Measures:
-
Moisture: Reacts violently with water to form HCl and sulfonic acid. Always handle in a fume hood.[6]
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.
-
Spill: Neutralize with Sodium Bicarbonate (
) before disposal.
-
References
-
ChemicalBook. (2025).[2][7] 5-Bromo-4-nitrothiophene-2-sulfonyl chloride Properties and Supplier Data. Link
-
PubChem. (2025). Compound Summary: 5-Bromo-4-nitrothiophene-2-sulfonyl chloride (CAS 58457-24-2). National Center for Biotechnology Information. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: Thiophene Sulfonyl Chlorides. Link
-
Raos, N. (2010). Synthesis of functionalized thiophenes for optoelectronic applications. Master Thesis, Aalborg University. (Describes nitration protocols for thiophene sulfonyl chlorides). Link
-
Noreen, M., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae. PMC. Link
Sources
- 1. synchem.de [synchem.de]
- 2. 5-Bromothiophenesulfonyl chloride | 55854-46-1 [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. 5-Bromo-2-methylthiophene-3-sulfonyl chloride|82834-48-8 [benchchem.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. PubChemLite - C4HBrClNO4S2 - Explore [pubchemlite.lcsb.uni.lu]
